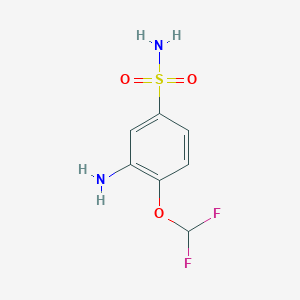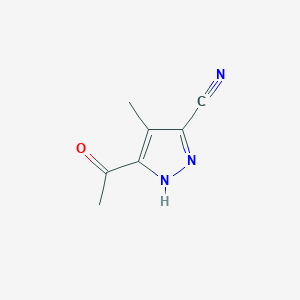![molecular formula C8H6BrNO2 B12855226 (2-Bromobenzo[d]oxazol-4-yl)methanol](/img/structure/B12855226.png)
(2-Bromobenzo[d]oxazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromobenzo[d]oxazol-4-yl)methanol is a chemical compound with the molecular formula C8H6BrNO2. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromobenzo[d]oxazol-4-yl)methanol typically involves the bromination of benzo[d]oxazole derivatives. One common method is the reaction of benzo[d]oxazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromobenzo[d]oxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of (2-Bromobenzo[d]oxazol-4-yl)aldehyde or (2-Bromobenzo[d]oxazol-4-yl)carboxylic acid.
Reduction: Formation of (2-Hydroxybenzo[d]oxazol-4-yl)methanol.
Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Bromobenzo[d]oxazol-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex benzoxazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical entities.
Mécanisme D'action
The mechanism of action of (2-Bromobenzo[d]oxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Bromobenzo[d]thiazol-6-yl)methanol: Similar in structure but contains a sulfur atom instead of an oxygen atom.
(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Contains additional chlorine atoms and a quinoline moiety.
Uniqueness
(2-Bromobenzo[d]oxazol-4-yl)methanol is unique due to its specific bromine substitution on the benzoxazole ring, which imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
Propriétés
Formule moléculaire |
C8H6BrNO2 |
|---|---|
Poids moléculaire |
228.04 g/mol |
Nom IUPAC |
(2-bromo-1,3-benzoxazol-4-yl)methanol |
InChI |
InChI=1S/C8H6BrNO2/c9-8-10-7-5(4-11)2-1-3-6(7)12-8/h1-3,11H,4H2 |
Clé InChI |
FKMZXASGHDZFBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


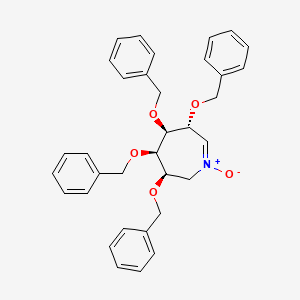
![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12855158.png)
![1-(6-Chlorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12855170.png)
![(4'-Hydroxy-3'-nitro-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12855173.png)

![N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12855179.png)
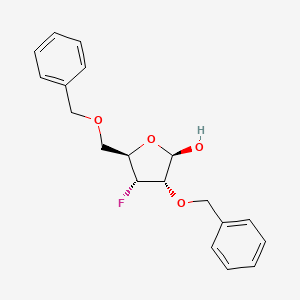
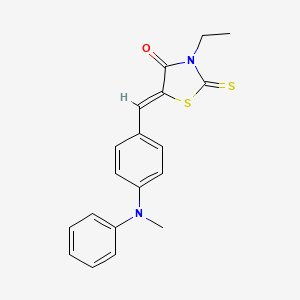
![2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol](/img/structure/B12855196.png)
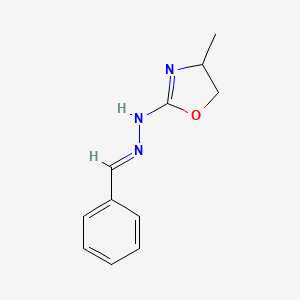

![N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B12855208.png)
